nickel;yttrium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel-yttrium compounds are a class of materials that combine the properties of nickel and yttrium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Nickel is a transition metal with excellent catalytic properties, while yttrium is a rare earth element known for its high thermal stability and ability to form stable oxides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel-yttrium compounds can be synthesized through various methods, including hydrothermal processes, mechanical alloying, and impregnation techniques. For instance, nickel nanoparticles supported on yttrium oxide can be prepared via a hydrothermal process by screening different pH environments . Another method involves high-energy cryogenic mechanical alloying, where nickel and yttrium powders are milled together to form nanocrystalline alloys .

Industrial Production Methods: In industrial settings, nickel-yttrium compounds are often produced using the impregnation method. This involves dissolving nickel nitrate hexahydrate and polyvinylpyrrolidone in ethanol, followed by the addition of yttrium oxide support. The mixture is then stirred and subjected to specific temperature and pressure conditions to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions: Nickel-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, yttrium in these compounds can react with oxygen to form yttrium oxide, while nickel can undergo oxidation to form nickel oxide .

Common Reagents and Conditions: Common reagents used in the reactions of nickel-yttrium compounds include hydrohalic acids, ammonia, and sodium hydroxide. These reactions typically occur under controlled temperature and pressure conditions to ensure the formation of the desired products .

Major Products Formed: The major products formed from the reactions of nickel-yttrium compounds include nickel oxide, yttrium oxide, and various mixed oxides. These products are often used in catalytic applications and as precursors for other chemical processes .

Scientific Research Applications

Nickel-yttrium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogen production through ammonia decomposition . In biology and medicine, yttrium oxide nanoparticles are employed for biological imaging and photodynamic therapies . In industry, these compounds are used in the production of high-temperature alloys and as components in fuel cells .

Mechanism of Action

The mechanism of action of nickel-yttrium compounds is largely dependent on their microstructure and the specific reactions they undergo. For instance, the addition of yttrium to nickel-based alloys enhances their high-temperature oxidation resistance by promoting the formation of stable oxide layers . This is achieved through the selective oxidation of yttrium, which forms a protective oxide layer that inhibits further oxidation of the underlying nickel .

Comparison with Similar Compounds

Nickel-yttrium compounds can be compared to other nickel-based alloys, such as nickel-iron, nickel-phosphorus, and nickel-cobalt. While these alloys also exhibit high strength and thermal stability, nickel-yttrium compounds are unique in their ability to form stable oxide layers at high temperatures, making them particularly valuable in high-temperature applications . Similar compounds include nickel-tungsten and nickel-aluminum alloys, which also offer enhanced thermal stability and oxidation resistance .

Conclusion

Nickel-yttrium compounds are a versatile class of materials with significant potential in various scientific and industrial applications. Their unique properties, including high thermal stability and excellent catalytic performance, make them valuable in fields ranging from chemistry and biology to industry and medicine.

Properties

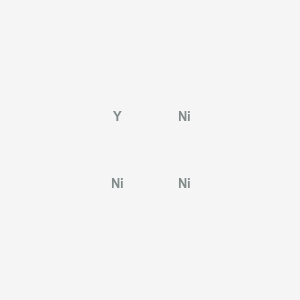

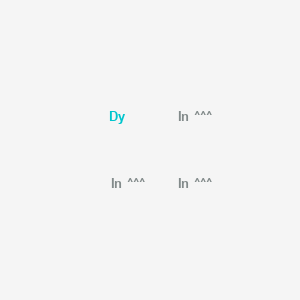

CAS No. |

12202-02-7 |

|---|---|

Molecular Formula |

Ni3Y |

Molecular Weight |

264.986 g/mol |

IUPAC Name |

nickel;yttrium |

InChI |

InChI=1S/3Ni.Y |

InChI Key |

ISWJFJSASREGCG-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Y] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)